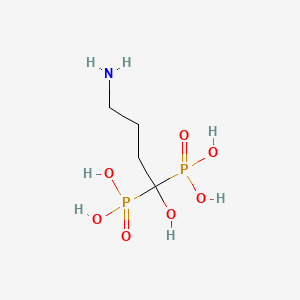
Alendronic Acid
Cat. No. B1665697
Key on ui cas rn:
66376-36-1
M. Wt: 249.10 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05159108
Procedure details


contacting tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate from Step (b) with aqueous hydrochloric acid at a temperature range of 80° C. to reflux to form 4-amino-1-hydroxybutylidene-bisphosphonic acid.
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][C:9]([P:17](=[O:22])([O:20]C)[O:18]C)([P:11](=[O:16])([O:14]C)[O:12]C)[OH:10])C(=O)C2=CC=CC=C12.Cl>>[NH2:5][CH2:6][CH2:7][CH2:8][C:9]([P:17](=[O:18])([OH:20])[OH:22])([P:11](=[O:12])([OH:14])[OH:16])[OH:10]
|
Inputs


Step One
|
Name
|
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1CCCC(O)(P(OC)(OC)=O)P(OC)(OC)=O)=O)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature range of 80° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCC(O)(P(O)(O)=O)P(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
